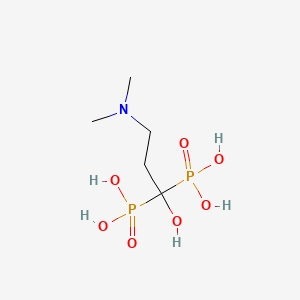

![molecular formula C19H15ClN4O2 B1677339 N-(6-氯-7-甲氧基-9H-吡啶并[3,4-b]吲哚-8-基)-2-甲基烟酰胺 CAS No. 783348-36-7](/img/structure/B1677339.png)

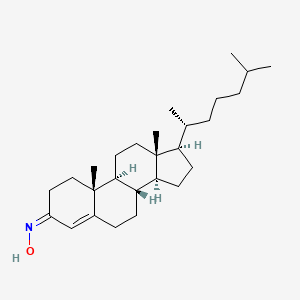

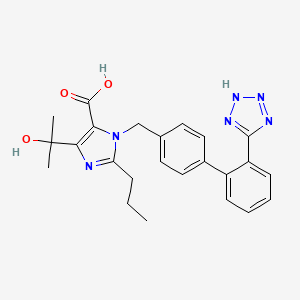

N-(6-氯-7-甲氧基-9H-吡啶并[3,4-b]吲哚-8-基)-2-甲基烟酰胺

描述

“N-(6-Chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide” is also known as ML 120B . It is a novel competitive inhibitor of ATP and i-kappa-kinase-2 (IKK2), a key regulator in the survival, proliferation, and apoptosis resistance of lymphoma cells .

Molecular Structure Analysis

The molecular formula of the compound is C19H15ClN4O2 . The structure of the compound is not explicitly detailed in the search results.Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Relevant Papers The relevant papers for this compound are not explicitly detailed in the search results .

科学研究应用

Inhibition of Multiple Myeloma Cell Growth

MLN120B has been identified as a novel IκB Kinase β inhibitor that can block the growth of multiple myeloma cells both in vitro and in vivo . It inhibits both baseline and tumor necrosis factor-α–induced nuclear factor-κB activation, associated with down-regulation of IκBα and p65 nuclear factor-κB phosphorylation .

Enhancement of Cytotoxicity in MM.1S Cells

MLN120B triggers 25% to 90% growth inhibition in a dose-dependent fashion in multiple myeloma cell lines and significantly augments tumor necrosis factor-α–induced cytotoxicity in MM.1S cells .

Augmentation of Growth Inhibition Triggered by Other Drugs

MLN120B augments growth inhibition triggered by doxorubicin and melphalan in both RPMI 8226 and IL-6-dependent INA6 cell lines .

Inhibition of IL-6 Secretion by Bone Marrow Stromal Cells (BMSCs)

MLN120B inhibits constitutive IL-6 secretion by BMSCs by 70% to 80% without affecting viability .

Blocking Stimulation of Multiple Myeloma Cell Growth

MLN120B almost completely blocks stimulation of MM.1S, U266, and INA6 cell growth, as well as IL-6 secretion from BMSCs, induced by multiple myeloma cell adherence to BMSCs .

Overcoming the Protective Effect of BMSCs Against Conventional Therapy

MLN120B overcomes the protective effect of BMSCs against conventional (dexamethasone) therapy .

Reduction of Arthritis Development in Lewis Rats

In Lewis rats, animals receiving MLN120B showed a dose-dependent reduction of arthritis development, as measured by paw swelling, compared with vehicle-treated controls .

Protection Against Weight Loss in Arthritic Animals

Administration of MLN120B at a dosage of 30 mg/kg twice daily offered significant protection against weight loss compared with arthritic controls .

These studies provide the framework for clinical evaluation of MLN120B, alone and in combined therapies, trials of these novel agents to improve patient outcome in multiple myeloma .

作用机制

MLN120B, also known as GD8S432HM5, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, MLN-120B, ML-120B, or ml120b, is a potent and effective inhibitor of IκB kinase beta subunit (IKKβ) with significant implications in various biological processes .

Target of Action

The primary target of MLN120B is the IκB kinase beta subunit (IKKβ) . IKKβ is a key molecule in the NF-κB signal transduction cascade, which plays a crucial role in immune and inflammatory processes .

Mode of Action

MLN120B acts as an ATP-competitive inhibitor of IKKβ . It inhibits both baseline and tumor necrosis factor-α–induced nuclear factor-κB activation, associated with down-regulation of IκBα and p65 nuclear factor-κB phosphorylation .

Biochemical Pathways

MLN120B affects the NF-κB signaling pathway . The inhibition of IKKβ by MLN120B leads to the prevention of IκBα phosphorylation, which in turn prevents the activation of NF-κB transcription factors . This pathway is involved in many immune and inflammatory processes .

Pharmacokinetics

It is known that mln120b is an orally active compound , suggesting its bioavailability via oral administration.

Result of Action

MLN120B triggers 25% to 90% growth inhibition in a dose-dependent fashion in multiple myeloma cell lines and significantly augments tumor necrosis factor-α–induced cytotoxicity . It also augments growth inhibition triggered by doxorubicin and melphalan in both RPMI 8226 and IL-6-dependent INA6 cell lines .

Action Environment

The action of MLN120B is influenced by the presence of cytokines and the bone marrow microenvironment. For instance, MLN120B inhibits constitutive IL-6 secretion by bone marrow stromal cells (BMSCs) by 70% to 80% without affecting viability . Importantly, MLN120B almost completely blocks stimulation of MM.1S, U266, and INA6 cell growth, as well as IL-6 secretion from BMSCs, induced by multiple myeloma cell adherence to BMSCs .

属性

IUPAC Name |

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432993 | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide | |

CAS RN |

783348-36-7 | |

| Record name | ML-120B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 783348-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ML-120B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of MLN120B?

A1: MLN120B acts as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ. [, , , , , ] This kinase plays a crucial role in activating the NF-κB pathway, a key regulator of inflammation and cell survival.

Q2: How does MLN120B interact with IKKβ?

A2: MLN120B competitively binds to the ATP-binding site of IKKβ, effectively blocking its kinase activity. [, , ]

Q3: What are the downstream effects of MLN120B's inhibition of IKKβ?

A3: By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα. [, , , ] This, in turn, inhibits the translocation of NF-κB into the nucleus, effectively blocking the transcription of various genes involved in inflammation, cell survival, and other cellular processes.

Q4: Can MLN120B affect other signaling pathways?

A4: Although primarily known for IKKβ inhibition, research suggests MLN120B might also influence non-NF-κB pathways, contributing to its observed effects on cell proliferation and apoptosis. [] Further investigation is needed to elucidate these interactions fully.

Q5: What is the significance of MLN120B's effect on the bone marrow microenvironment?

A5: MLN120B demonstrates significant activity in the bone marrow microenvironment, inhibiting both the constitutive and multiple myeloma cell adhesion-induced IL-6 secretion from bone marrow stromal cells (BMSCs). [, ] This finding is particularly relevant in the context of multiple myeloma, where the bone marrow microenvironment plays a crucial role in tumor cell growth and survival.

Q6: What is the molecular formula and weight of MLN120B?

A6: The molecular formula of MLN120B is C19H15ClN4O2, and its molecular weight is 367 g/mol. []

Q7: What in vitro models have been used to study MLN120B?

A8: Researchers have utilized various in vitro models, including human multiple myeloma cell lines (e.g., MM.1S, MM.1R, RPMI 8226, U266, INA6), primary multiple myeloma cells, fibroblast-like synoviocytes, chondrocytes, and mast cells, to evaluate the effects of MLN120B on cell proliferation, cytokine production, and apoptosis. [, , , , , , , , , , , , , ]

Q8: What are the key findings from in vitro studies using MLN120B?

A9: In vitro studies show that MLN120B effectively inhibits TNFα-induced NF-κB activation and downstream inflammatory responses in various cell types. [, , , , ] It also shows potential in sensitizing multiple myeloma cells to conventional chemotherapeutic agents like doxorubicin and melphalan. [, ]

Q9: Which in vivo models have been used to study MLN120B?

A10: Preclinical research has employed murine models of multiple myeloma, rheumatoid arthritis, and acute lung injury to study the in vivo efficacy of MLN120B. [, , , , ]

Q10: What are the key findings from in vivo studies using MLN120B?

A11: In vivo studies demonstrate that MLN120B can suppress tumor growth in a murine xenograft model of multiple myeloma. [, ] It also exhibits therapeutic potential in models of rheumatoid arthritis, protecting against bone and cartilage destruction. [, ] Additionally, it can attenuate acute lung injury and reduce neutrophil infiltration in LPS-induced lung inflammation models. [, , ]

Q11: Has MLN120B been evaluated in clinical trials?

A11: While MLN120B has shown promising results in preclinical studies, it is crucial to note that it has not yet progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.

Q12: What is the toxicological profile of MLN120B?

A14: While detailed toxicological data for MLN120B is not extensively discussed in the provided research, preclinical studies in mice indicate that it can cause significant B-cell depletion in the spleen and bone marrow. [, ] This finding underscores the need for further investigation into its potential side effects and safety profile.

Q13: What are the potential future directions for research on MLN120B?

A13: Future research could focus on:

- Optimizing its pharmacokinetic properties: Investigating strategies to enhance its stability, solubility, and bioavailability could improve its therapeutic potential. []

- Exploring combination therapies: Combining MLN120B with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could enhance its efficacy. [, ]

- Developing biomarkers: Identifying biomarkers that can predict response to MLN120B or monitor potential adverse effects would be valuable in clinical settings. []

Q14: What are the key challenges and considerations for translating MLN120B into clinical use?

A14: Key challenges include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

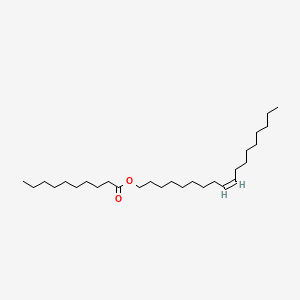

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)

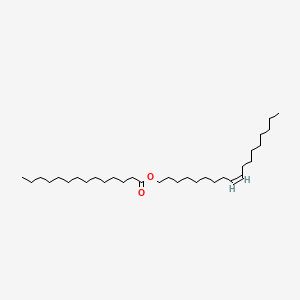

![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)

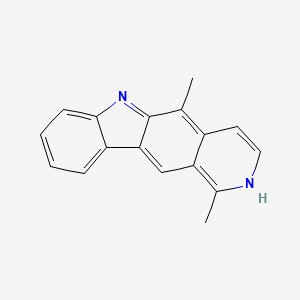

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)